

# A Cross-Study Comparison of ANEB-001 for Acute Cannabinoid Intoxication

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial results for **ANEB-001**, an investigational treatment for Acute Cannabinoid Intoxication (ACI), against the current standard of care and other relevant pharmacological interventions. The information is compiled from publicly available clinical trial data, press releases, and peer-reviewed publications to support researchers, scientists, and drug development professionals in the field of substance use disorders.

## **Executive Summary**

ANEB-001 is a small molecule, orally bioavailable competitive antagonist of the cannabinoid receptor type 1 (CB1).[1] Clinical trials have demonstrated its potential to rapidly reverse the psychoactive effects of delta-9-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] Currently, there are no FDA-approved pharmacological treatments specifically for ACI, with supportive care being the standard management in emergency departments.[2] This guide will compare the efficacy, safety, and experimental protocols of ANEB-001 with supportive care and a historical pharmacological alternative, rimonabant.

## Data Presentation: ANEB-001 vs. Alternatives

The following table summarizes the quantitative data from the **ANEB-001** Phase 2 clinical trial and provides a qualitative comparison with the current standard of care and a former CB1 antagonist, rimonabant.



| Parameter                       | ANEB-001 (Phase 2)                                                                                       | Supportive Care<br>(Standard of Care)                                                                 | Rimonabant<br>(Historical Data)                                             |
|---------------------------------|----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Primary Indication              | Acute Cannabinoid Intoxication (ACI)                                                                     | Acute Cannabinoid<br>Intoxication (ACI)                                                               | Obesity, Smoking<br>Cessation<br>(Withdrawn)                                |
| Mechanism of Action             | CB1 Receptor<br>Antagonist                                                                               | Symptomatic<br>management, no<br>specific mechanism                                                   | CB1 Receptor<br>Antagonist/Inverse<br>Agonist                               |
| Efficacy Endpoints              |                                                                                                          |                                                                                                       |                                                                             |
| VAS "Feeling High"<br>(0-100mm) | Statistically significant reduction (p<0.0001 at 30mg THC dose)[2]                                       | No direct pharmacological effect; resolution of symptoms over time                                    | Significant reduction in subjective "high"                                  |
| VAS "Alertness"                 | Statistically significant improvement (p=0.0042)                                                         | Gradual improvement<br>as THC is<br>metabolized                                                       | Not a primary<br>endpoint in most<br>studies                                |
| Body Sway                       | Statistically significant reduction (p=0.0196) [3]                                                       | Gradual improvement<br>as THC is<br>metabolized                                                       | Not a primary<br>endpoint in most<br>studies                                |
| Heart Rate                      | Reduction in THC-<br>induced tachycardia<br>(p=0.0125 in pooled<br>analysis)[1]                          | Monitoring; benzodiazepines may be used for severe tachycardia[2]                                     | Significant reduction in cannabis-induced tachycardia                       |
| Dosing Regimen                  | Single oral doses of<br>10mg, 50mg, and<br>100mg investigated[1]                                         | Varies based on symptoms (e.g., benzodiazepines for anxiety)[4]                                       | Oral doses of 20mg,<br>40mg, and 90mg<br>studied[5]                         |
| Safety and Tolerability         | Generally well-<br>tolerated; mild to<br>moderate adverse<br>events reported (e.g.,<br>nausea, vomiting) | Generally safe; risks associated with specific interventions (e.g., sedation with benzodiazepines)[6] | Withdrawn from the market due to severe psychiatric side effects, including |



depression and suicidal ideation[7]

# Experimental Protocols ANEB-001 Phase 2 Clinical Trial (NCT05282797)

The **ANEB-001** Phase 2 trial was a randomized, double-blind, placebo-controlled study conducted in healthy adult volunteers to evaluate the safety, tolerability, and efficacy of **ANEB-001** in reversing the effects of a THC challenge.[1]

Study Design: The trial consisted of multiple parts (A, B, and C) with different dosing cohorts.

- Part A: 60 subjects were randomized to receive a single oral dose of 10.5 mg THC coadministered with either 50 mg ANEB-001, 100 mg ANEB-001, or placebo.[8]
- Part B: This part featured an adaptive design with six cohorts of up to 15 healthy adults each, exploring different doses of THC (up to 30 mg) and ANEB-001 (10 mg), including delayed administration of ANEB-001 one hour after the THC challenge.[1][3]
- Part C: An open-label extension to evaluate higher THC challenge doses (40mg and 60mg)
   with ANEB-001 (10mg and 20mg respectively).[9]

#### Key Methodologies:

- Participants: Healthy adult occasional cannabis users.[1]
- Intervention: Oral administration of THC followed by oral administration of ANEB-001 or placebo.
- Efficacy Assessments:
  - Visual Analog Scales (VAS): Subjective measures of "Feeling High" and "Alertness" on a 100mm scale.[8]
  - Body Sway: An objective measure of postural stability.[1]
  - Heart Rate: Monitored to assess cardiovascular effects.[1]



• Safety Assessments: Monitoring of adverse events, vital signs, and other safety parameters.

## **Supportive Care for Acute Cannabinoid Intoxication**

The standard of care for ACI is primarily supportive and focuses on managing the symptoms until the effects of THC subside.[4]

#### Methodology:

- Assessment: Initial assessment of vital signs, mental status, and ruling out other causes of altered mental status.
- Environment: Placing the patient in a quiet, calm, and low-stimulation environment.[4]
- Reassurance: Providing verbal reassurance to alleviate anxiety and paranoia.
- Symptomatic Treatment:
  - Anxiety and Agitation: For severe symptoms, benzodiazepines (e.g., lorazepam) may be administered.
  - Psychosis: Antipsychotic medications may be used in rare cases of severe psychosis.
  - Cardiovascular Monitoring: Continuous monitoring of heart rate and blood pressure.[4]
- Observation: Patients are typically observed until their symptoms resolve.

## **Mandatory Visualization**

Below are diagrams illustrating the signaling pathway of THC and the mechanism of action of **ANEB-001**, as well as a conceptual workflow of the **ANEB-001** Phase 2 clinical trial.





#### Click to download full resolution via product page

Caption: THC acts as an agonist at the CB1 receptor, leading to downstream effects that cause psychoactive symptoms.



Click to download full resolution via product page

Caption: **ANEB-001** competitively blocks THC from binding to the CB1 receptor, preventing its psychoactive effects.





Click to download full resolution via product page

Caption: A simplified workflow of the ANEB-001 Phase 2 THC challenge clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anebulo Pharmaceuticals Announces Positive Topline Data for ANEB-001 from a Phase 2 Clinical Trial for Acute Cannabinoid Intoxication :: Anebulo Pharmaceuticals, Inc. (ANEB) [ir.anebulo.com]
- 2. Cannabinoid Toxicity StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Cannabinoid Poisoning Treatment & Management: Emergency Department Care, Consultations [emedicine.medscape.com]
- 5. Effects of the Cannabinoid-1 Receptor Antagonist/Inverse Agonist Rimonabant on Satiety Signaling in Overweight People with Schizophrenia: A Randomized, Double-Blind, Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Behavioral assessment of rimonabant under acute and chronic conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anebulo Pharmaceuticals Announces Positive Complete Phase 2 Clinical Data Demonstrating Potential of ANEB-001 as a Treatment for Acute Cannabinoid Intoxication [prnewswire.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- To cite this document: BenchChem. [A Cross-Study Comparison of ANEB-001 for Acute Cannabinoid Intoxication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832971#cross-study-comparison-of-aneb-001-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com